molecular formula C22H23N3O3S B2414680 N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 946373-81-5

N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

Cat. No. B2414680
CAS RN: 946373-81-5
M. Wt: 409.5
InChI Key: DJZWKKJERVWIAR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Studies on similar compounds, such as "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide," have focused on their crystal structures to understand their conformation and molecular interactions. Such analyses can reveal the molecular geometry, bond angles, and potential for interaction with other molecules, which is crucial for drug design and material science applications (S. Subasri et al., 2017).

Anticancer Activity

Derivatives of compounds with similar structural features, like "2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide," have been synthesized and tested for their anticancer activity. The study of these compounds can provide a foundation for developing new anticancer agents, suggesting potential research applications in oncology for the compound (V. Horishny et al., 2021).

Vibrational Spectroscopy and Quantum Computational Studies

Research on "N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide" using vibrational spectroscopy and quantum computational approaches provides insights into the electronic structure, stability, and vibrational signatures of such compounds. This can help in understanding the chemical behavior and potential applications in materials science and molecular electronics (S. J. Jenepha Mary et al., 2022).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds structurally related to the target compound, such as "p-Toluenesulfonic acid-catalyzed solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazole derivatives," contribute to the field of medicinal chemistry. These studies explore the synthesis routes and biological activities of new compounds, paving the way for the development of new drugs and therapeutic agents (R. Aggarwal et al., 2014).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-9-15(2)11-16(10-14)23-20(26)13-29-21-18-6-3-7-19(18)25(22(27)24-21)12-17-5-4-8-28-17/h4-5,8-11H,3,6-7,12-13H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWKKJERVWIAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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